molecular formula C18H21N7O3 B607265 eCF309 CAS No. 2001571-40-8

eCF309

Cat. No. B607265
CAS RN: 2001571-40-8
M. Wt: 383.412
InChI Key: PSICWGWNIOOULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ECF309 is an ATP-competitive inhibitor of mTOR (IC 50 = 15 nM in vitro and in cells) with >65-fold selectivity over other kinases, including PI3Ks .


Synthesis Analysis

ECF309 was developed through a ligand-based inhibitor design, focused library synthesis, and phenotypic screening to prioritize compounds with potent cell activity . It was identified as a cell cycle inhibitor with micromolar potency that inhibits mTOR kinase activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of eCF309 include a molecular formula of C18H21N7O3 and a molecular weight of 383.4 .

Scientific Research Applications

Cancer Research

eCF309: has shown promise as a potent and selective inhibitor of the mTOR pathway, which is crucial in cancer cell proliferation and survival . Its ability to inhibit mTOR kinase activity with low nanomolar potency makes it a valuable tool for studying cancer pathogenesis, particularly in cases where mTOR signaling is upregulated . The compound’s effectiveness has been demonstrated in various cancer cell lines, including breast and prostate cancer models, providing insights into potential therapeutic strategies .

Metabolic Disorders

The mTOR pathway, targeted by eCF309 , is also implicated in metabolic disorders . By inhibiting this pathway, eCF309 offers a method to study the role of mTOR in conditions like diabetes and obesity. Research utilizing eCF309 can contribute to understanding the molecular mechanisms underlying these diseases and aid in the development of targeted treatments .

Neurodegenerative Diseases

eCF309: ’s inhibition of mTOR signaling is relevant for neurodegenerative diseases, where mTOR dysregulation is a common feature . It serves as a chemical probe to explore the therapeutic potential of mTOR inhibition in disorders such as Alzheimer’s and Parkinson’s disease, potentially leading to neuroprotective strategies .

Kinase Inhibition Studies

As a high-quality chemical probe, eCF309 is instrumental in kinase inhibition studies. It helps in elucidating the etiological role of kinases and their signaling pathways in various diseases. The compound’s selectivity profile aids in generating strong pharmacological evidence towards validating kinase targets .

Pharmacological Studies

eCF309: is used in pharmacological studies to validate or disprove target hypotheses in disease-relevant models. Its potent cell activity and selectivity make it an excellent candidate for identifying appropriate biomarkers and drug combination strategies, facilitating the clinical translation of research findings .

Biomarker Identification

In the context of personalized medicine, eCF309 aids in the identification of biomarkers for diseases where mTOR signaling is altered. By studying the phosphorylation status of downstream molecules, researchers can select patients likely to respond to mTOR-targeted therapy, making eCF309 a valuable asset in precision oncology .

Mechanism of Action

Target of Action

eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration .

Mode of Action

eCF309 blocks the phosphorylation of protein substrates with high selectivity . This inhibition of mTOR kinase activity is essential to probe and elucidate the etiological role of such molecules and their signaling pathways .

Biochemical Pathways

The mTOR complexes (mTORC1 and mTORC2) play a central role in several signal transduction cascades . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases . In cancer, augmented phosphorylative activity contributes to cancer pathogenesis and chemoresistance mechanisms, typically induced via genetic dysregulation of different upstream modulators of mTORC1 and/or mTORC2 such as EGFR, PI3K, PTEN, AKT, RAS, or RAF .

Result of Action

The inhibition of mTOR by eCF309 leads to a decrease in the phosphorylation of protein substrates, which can disrupt the signaling pathways that these proteins are involved in . This disruption can lead to a variety of cellular effects, including a decrease in cell proliferation, which is why mTOR inhibitors like eCF309 are being investigated for their potential use in cancer treatment .

properties

IUPAC Name

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICWGWNIOOULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine

Q & A

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: eCF309 is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.